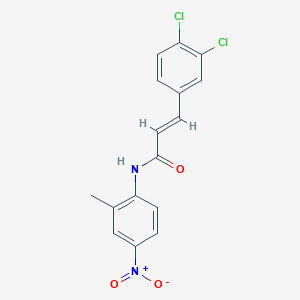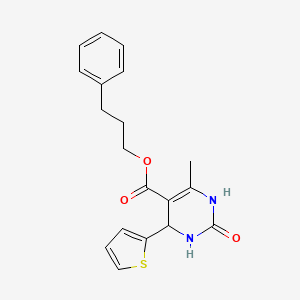![molecular formula C12H22N2O4 B5488931 (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol](/img/structure/B5488931.png)
(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of piperidine, a heterocyclic compound commonly found in various natural products and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is not fully understood. However, studies have suggested that the compound may inhibit the aggregation of amyloid beta by binding to specific sites on the protein. Additionally, (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol may exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol can cross the blood-brain barrier and accumulate in the brain. This suggests that the compound may have direct effects on the central nervous system. Additionally, (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol has been shown to have low toxicity in vitro and in vivo, indicating that it may be safe for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, the compound has been shown to have low toxicity, making it a safe option for use in experiments. However, one limitation of using (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol. One area of interest is in the development of new therapeutic agents for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol and its potential applications in other disease states. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol, which may facilitate its use in future experiments.
Conclusion:
In conclusion, (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is a compound with significant potential in the field of medicinal chemistry. Its potential therapeutic applications in the treatment of neurodegenerative diseases, low toxicity, and ability to cross the blood-brain barrier make it an attractive option for further research. However, more studies are needed to fully understand the mechanism of action of the compound and its potential applications in other disease states. Additionally, more efficient and cost-effective methods for the synthesis of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol are needed to facilitate its use in future experiments.
Synthesemethoden
The synthesis of (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol is a multi-step process that involves the conversion of starting materials to the final product. The first step involves the protection of the amino group of piperidine with a suitable protecting group. This is followed by the reaction of the protected piperidine with 2-(2-oxoethyl)-1,3-oxazinan-4-one to obtain the intermediate product. The intermediate product is then subjected to deprotection and reduction to yield (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol can inhibit the aggregation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. Additionally, (3S*,4S*)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-3,4-diol has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(oxazinan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c15-10-3-6-13(9-11(10)16)12(17)4-7-14-5-1-2-8-18-14/h10-11,15-16H,1-9H2/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXIXOQBMINXDV-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)CCC(=O)N2CCC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCON(C1)CCC(=O)N2CC[C@@H]([C@H](C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-7-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5488861.png)

![N-[1-({5-[(2-methoxy-4-methylphenoxy)methyl]isoxazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5488872.png)

![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5488895.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride](/img/structure/B5488897.png)
![6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5488905.png)

![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488925.png)

![N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5488932.png)